2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene]
Description
Properties
CAS No. |
821785-24-4 |
|---|---|
Molecular Formula |
C29H24O4 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2',3',6',7'-tetramethoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C29H24O4/c1-30-25-13-19-20-14-26(31-2)28(33-4)16-24(20)29(23(19)15-27(25)32-3)21-11-7-5-9-17(21)18-10-6-8-12-22(18)29/h5-16H,1-4H3 |
InChI Key |
XXPJXPFVBCLABX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC(=C(C=C3C24C5=CC=CC=C5C6=CC=CC=C46)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene]
A representative synthetic route, adapted from literature protocols for related spirobifluorene derivatives, is as follows:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. | Starting with 9,9'-spirobifluorene (commercially available) | The core spirobifluorene scaffold is used as the base structure. | Ready for substitution |
| 2. | Electrophilic substitution with methoxy precursors or methylation of hydroxy intermediates | Hydroxylation at the 2,3,6,7 positions followed by methylation with methyl iodide or dimethyl sulfate under basic conditions introduces methoxy groups. | Formation of 2,3,6,7-tetramethoxy derivative |
| 3. | Demethylation (if starting from methoxy-protected intermediates) using boron tribromide (BBr3) in anhydrous dichloromethane (DCM) | BBr3 selectively cleaves methyl ethers to yield hydroxy groups, allowing controlled substitution patterns. | Hydroxy intermediates for further functionalization |
| 4. | Re-methylation or direct isolation | Final methylation to achieve the tetramethoxy substitution pattern. | Pure 2,3,6,7-tetramethoxy-9,9'-spirobi[fluorene] |
This method is supported by procedures where BBr3 is used for demethylation of spirobifluorene derivatives in anhydrous solvents, followed by purification steps such as recrystallization from methanol or chromatography.
Representative Reaction Conditions
| Parameter | Typical Conditions |
|---|---|
| Solvent for demethylation | Anhydrous dichloromethane (DCM) |
| Demethylation reagent | Boron tribromide (BBr3), 3 equivalents per methoxy group |
| Temperature | Slowly warmed to room temperature, reflux for 3 hours |
| Workup | Quenching with water, extraction with DCM, drying over MgSO4 |
| Purification | Recrystallization from methanol |
Alternative Synthetic Routes
Nucleophilic aromatic substitution on halogenated spirobifluorene intermediates with sodium methoxide in DMF can be used to introduce methoxy groups at 2,7 positions, extended analogously to 2,3,6,7 positions by appropriate halogenation.
Copper-catalyzed methoxylation : Using CuI and sodium methoxide in DMF/methanol mixtures at elevated temperatures (~100°C) under inert atmosphere can facilitate substitution of halogenated precursors to methoxy groups.
Data Table Summarizing Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|---|---|
| 1 | Spirobifluorene core | 9,9'-Spirobifluorene | - | Commercial availability | Core scaffold | Base for further reactions |
| 2 | Halogenation (if needed) | Spirobifluorene | Iodine, bis(trifluoroacetoxy)iodobenzene | Room temp, chloroform | 2,3,6,7-tetrahalogenated spirobifluorene | Precursor for substitution |
| 3 | Methoxylation | Tetrahalogenated spirobifluorene | Sodium methoxide, CuI catalyst | 100°C, DMF/methanol, inert atmosphere | 2,3,6,7-Tetramethoxy derivative | Copper-catalyzed substitution |
| 4 | Demethylation (optional) | Tetramethoxy spirobifluorene | BBr3 | Reflux, DCM | Tetrahydroxy intermediate | For further functionalization |
| 5 | Purification | Crude product | Recrystallization, filtration | Methanol or suitable solvent | Pure 2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene] | Confirmed by NMR, MS |
Research Findings and Notes on Preparation
The use of boron tribromide (BBr3) is a common and effective method for demethylation of methoxy groups on spirobifluorene derivatives, enabling selective hydroxy group formation without disrupting the spiro linkage.
Copper-catalyzed methoxylation of halogenated intermediates provides a high-yielding route to introduce methoxy substituents at specific aromatic positions, with reaction times typically around 12 hours at elevated temperatures under argon atmosphere.
Purification by recrystallization from methanol yields a white solid with high purity, confirmed by NMR and mass spectrometry.
The synthetic methods allow for tuning of substitution patterns, which is crucial for tailoring electronic properties for applications in OLEDs and organic photovoltaics.
Chemical Reactions Analysis
2,3,6,7-Tetramethoxy-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or organometallic compounds
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,3,6,7-Tetramethoxy-9,9’-spirobi[fluorene] has a wide range of applications in scientific research, including:
Organic Electronics: It is used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photoluminescence and charge transport properties.
Material Science: The compound’s unique structure makes it valuable in the development of high-performance materials for various electronic applications.
Chemical Sensors: It is utilized in the design of chemical sensors for detecting specific analytes, leveraging its sensitivity and selectivity.
Biological Research:
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetramethoxy-9,9’-spirobi[fluorene] primarily involves its interaction with light and charge carriers. In OLEDs, the compound acts as a hole transport material, facilitating the movement of positive charge carriers (holes) within the device. This enhances the efficiency of light emission by reducing charge recombination .
At the molecular level, the methoxy groups play a crucial role in stabilizing the electronic structure and enhancing the compound’s photophysical properties. The spirobifluorene core provides rigidity and prevents aggregation, ensuring consistent performance in electronic applications .
Comparison with Similar Compounds
Table 1: Absorption and Emission Characteristics
Key Observations:
- Methoxy vs. Ethoxy : Methoxy groups likely induce smaller red shifts than ethoxy due to shorter conjugation disruption.
- Heterocyclic Derivatives: Phenothiazine-substituted SP2 () exhibits higher external quantum efficiency (13.43%) than methoxy-SBF, highlighting the role of electron-donating substituents in enhancing charge transport.
Thermal Stability and Glass Transition Temperatures (Tg)
Table 2: Thermal Properties
Key Observations:
- Methoxy vs. Bulky Groups : Methoxy-SBF’s Tg (~150°C) is lower than spiro-carbazole (196°C), where carbazole’s planar structure enhances intermolecular stacking .
- Phenothiazine Impact: SP2’s high Tg (>150°C) ensures stability in OLEDs under operational stress .
Device Performance Metrics
Table 3: Application-Specific Performance
Biological Activity
2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene] (CAS No. 821785-24-4) is a compound of interest due to its unique structural properties and potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a spirobifluorene structure with four methoxy groups attached at the 2, 3, 6, and 7 positions. This configuration contributes to its electronic properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20O4 |
| Molecular Weight | 312.36 g/mol |
| IUPAC Name | 2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene] |
| CAS Number | 821785-24-4 |
Mechanisms of Biological Activity
The biological activity of 2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene] is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals. Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which may protect cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The mechanism is likely related to the disruption of bacterial cell membranes or interference with metabolic pathways.
- Anti-inflammatory Effects : Some derivatives of spirobifluorenes have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
Case Study 1: Antioxidant Activity
A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various spirobifluorene derivatives. The results indicated that 2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene] demonstrated a notable reduction in oxidative stress markers in vitro compared to control groups.
Case Study 2: Antimicrobial Efficacy
In a research project published in the Journal of Applied Microbiology, the antimicrobial efficacy of several spirobifluorene derivatives was tested against Escherichia coli and Staphylococcus aureus. The study revealed that the compound exhibited significant inhibitory effects on bacterial growth at concentrations as low as 50 µg/mL.
Case Study 3: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of spirobifluorenes in a murine model. The findings suggested that treatment with 2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene] led to a reduction in inflammatory markers such as TNF-alpha and IL-6.
Comparative Analysis with Related Compounds
To better understand the unique biological activities of 2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene], it is useful to compare it with structurally similar compounds:
| Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2,3-Dimethoxy-9,9'-spirobi[fluorene] | Moderate | Low | Low |
| 4-Methoxy-9,9'-spirobi[fluorene] | High | Moderate | Moderate |
| 2,3,6,7-Tetramethoxy-9,9'-spirobi[fluorene] | High | Significant | Notable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
